2-Naphthol, dichloro-
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Overview
Description
2-Naphthol, dichloro- is a derivative of 2-naphthol, a fluorescent colorless (or occasionally yellow) crystalline solid with the formula C₁₀H₇OH. It is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring. The naphthols are naphthalene homologues of phenol, but more reactive. 2-Naphthol is widely used as an intermediate for the production of dyes and other compounds .
Preparation Methods
2-Naphthol, dichloro- can be synthesized through various methods. One common method involves the sulfonation of naphthalene in sulfuric acid, followed by the cleavage of the sulfonic acid group in molten sodium hydroxide. The product is then neutralized with acid to give 2-naphthol . Industrial production methods often involve the fusion of 2-naphthalenesulfonic acid with caustic soda .
Chemical Reactions Analysis
2-Naphthol, dichloro- undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Some reactions of 2-naphthol are explicable with reference to its tautomerism, which produces a small amount of the keto tautomer . Common reagents and conditions used in these reactions include dimethylthiocarbamoyl chloride for the Newman–Kwart rearrangement . Major products formed from these reactions include 2-aminonaphthalene and various heterocyclic compounds .
Scientific Research Applications
2-Naphthol, dichloro- has a wide range of scientific research applications. It is used in the synthesis of diverse heterocyclic compounds, such as xanthenes, chromenes, oxazines, furans, and naphthopyrans . These compounds have significant biological activities, including antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory, and anti-HIV properties . Additionally, 2-naphthol is used in the field of material science, dyes and pigment science, and agrochemistry .
Mechanism of Action
The mechanism of action of 2-Naphthol, dichloro- involves its properties as an oxidizing or dehydrogenation agent, similar to hydrogen peroxide and superoxide radicals . This compound exerts its effects through its electron-rich aromatic framework, which allows it to participate in various organic transformations . The molecular targets and pathways involved include the nucleophilic sites at the C-1 position, phenolic oxygen, and C-3 position .
Comparison with Similar Compounds
2-Naphthol, dichloro- is similar to other naphthol derivatives, such as 1-naphthol and 2-naphthalenethiol. it is more reactive due to its unique reactivity conferred by the hydroxyl group at the 2-position . This makes it a valuable precursor for the synthesis of various heterocyclic compounds . Other similar compounds include 1-naphthol, which is used in the manufacture of dyes and dye intermediates .
Properties
CAS No. |
65253-32-9 |
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Molecular Formula |
C10H6Cl2O |
Molecular Weight |
213.06 g/mol |
IUPAC Name |
1,6-dichloronaphthalen-2-ol |
InChI |
InChI=1S/C10H6Cl2O/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H |
InChI Key |
YUCXHHWEDKATAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)O)C=C1Cl |
Origin of Product |
United States |
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